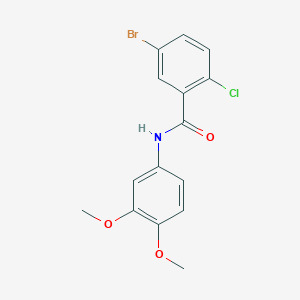

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

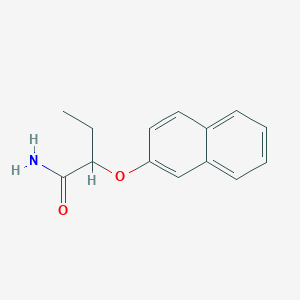

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is a chemical compound with a molecular formula of C9H9BrClNO . It is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.

Synthesis Analysis

The synthesis of 5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide involves several steps. A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . The synthesis process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is characterized by an average mass of 262.531 Da and a monoisotopic mass of 260.955597 Da . The crystal structures and calculated geometries were found to be extremely similar .Physical And Chemical Properties Analysis

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. Its molecular formula is C9H9BrClNO .科学研究应用

Synthesis of SGLT2 Inhibitors

5-Bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide: is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are being studied for their potential in diabetes therapy. The compound’s unique structure allows for the creation of various candidate compounds that could serve as highly effective SGLT2 inhibitors.

Organometallic Reactions

The compound’s benzylic position makes it suitable for reactions such as free radical bromination and nucleophilic substitution . This makes it valuable for creating organometallic compounds, which are crucial in the development of new materials and catalysts.

Pharmaceutical Research

CBMicro_017266: has potential applications in pharmaceutical research, particularly in the development of treatments for diseases like Huntington’s disease . Its halogenated structure is useful in biological investigations and environmental studies.

Industrial Process Scale-Up

The compound has been used in the practical process scale-up of key intermediates for therapeutic agents . Its properties allow for significant cost reduction and increased yield in industrial manufacturing processes.

Catalysis

Due to its ability to form strong covalent bonds and act as a catalyst, CBMicro_017266 is used in research studies to explore new catalytic processes. This can lead to the development of more efficient and environmentally friendly chemical reactions.

Enzymatic Substrate

The compound serves as a substrate for various enzymes. This application is crucial in understanding enzyme mechanisms and designing enzyme inhibitors, which can lead to advances in drug development.

Material Science

Its unique properties, including the ability to form strong covalent bonds, make CBMicro_017266 a candidate for research in material science. It could contribute to the creation of new materials with specific desired properties.

Educational Resource

Lastly, the compound can be used as an educational resource to demonstrate various chemical reactions and principles, such as resonance stabilization and electrophilic aromatic substitution . This application is valuable in academic settings to enhance the learning experience of students in organic chemistry.

安全和危害

属性

IUPAC Name |

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUICZDYMKAZHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(3,4-dimethoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)

![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)

![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)

![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)

![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)

![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)

![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)

![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)

![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)